Physicochemical Profiling and Synthetic Methodologies of 5-Nitrothiazole-2-carboxylic Acid
Physicochemical Profiling and Synthetic Methodologies of 5-Nitrothiazole-2-carboxylic Acid
A Technical Guide for Drug Development and Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundation for complex drug discovery programs. Among these, 5-Nitrothiazole-2-carboxylic acid (CAS: 39920-61-1) stands out as a highly reactive, bifunctional scaffold[1]. Characterized by an electron-deficient thiazole ring flanked by a strongly electron-withdrawing nitro group and a versatile carboxylic acid moiety, this compound is a critical intermediate in the development of antimicrobial agents, antiradiation compounds, and viral polymerase inhibitors[1][2][3]. This whitepaper dissects the physicochemical properties, modern catalytic synthesis workflows, and pharmacological mechanisms of 5-nitrothiazole-2-carboxylic acid, providing actionable, self-validating protocols for laboratory application.
Molecular Architecture and Physicochemical Profiling
The unique reactivity of 5-nitrothiazole-2-carboxylic acid is dictated by its electronic push-pull system[1]. The nitro group at the 5-position exerts a strong inductive and resonance-withdrawing effect across the conjugated thiazole ring. This significantly lowers the pKa of the carboxylic acid at the 2-position, enhancing its ability to act as a bidentate ligand capable of chelating divalent metal ions (such as Mg²⁺ or Fe²⁺) in biological systems[3][4].
Furthermore, the compound exhibits a moderate lipophilicity (LogP ~1.27), which strikes an optimal balance between aqueous solubility for systemic circulation and membrane permeability for cellular uptake[5].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Chemical Formula | C₅H₄N₂O₄S[1] | Defines the core heterocyclic pharmacophore. |
| Molecular Weight | 174.13 g/mol | Low molecular weight ideal for fragment-based drug discovery. |
| CAS Number | 39920-61-1[1] | Unique chemical registry identifier. |
| Density | ~1.804 g/cm³[5] | Indicates high molecular packing in its crystalline solid state. |
| LogP | 1.27[5] | Optimal lipophilicity for oral bioavailability and passive diffusion. |
| Polar Surface Area (PSA) | 124.25 Ų[5] | High polarity driven by the nitro and carboxylate groups; excellent for targeting peripheral enzymes. |
| Refractive Index | 1.673[5] | High optical density due to the conjugated pi-electron system. |
| Flash Point | 215 ºC[5] | Demonstrates high thermal stability under standard processing conditions. |
Synthetic Pathways and Reaction Kinetics
Historically, the synthesis of 5-nitrothiazole-2-carboxylic acid relied on the harsh nitration of 2-amino-5-thiazolecarboxylic acid using a volatile mixture of nitric and sulfuric acids[1]. While effective, this method often requires stringent temperature control to prevent exothermic runaway and minimizes the generation of hazardous by-products[1].
Fig 1: Atom-economical selenium-catalyzed oxidation workflow for 5-Nitrothiazole-2-carboxylic acid.
Protocol 1: Selenium-Catalyzed Oxidation Workflow
Expert Rationale: Diphenyl diselenide (Ph₂Se₂) acts as an efficient oxygen-transfer agent. It activates inert aqueous H₂O₂ into a highly reactive peroxyseleninic acid intermediate. This avoids the use of stoichiometric heavy metal oxidants (like CrO₃) which can cause over-oxidation or cleavage of the sensitive thiazole ring, ensuring a near-quantitative yield (>99%) under mild conditions[1].
Step-by-Step Methodology:
-
Catalyst Preparation: In a clean, dry round-bottom flask, dissolve 2 mol% of diphenyl diselenide in a benign reaction medium (e.g., ethanol).
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Substrate Addition: Add 1 equivalent of 5-nitrothiazole-2-carbaldehyde to the stirring solution at room temperature (20-25 ºC).
-
Oxidant Introduction: Slowly add aqueous H₂O₂ (20%) dropwise to the reaction mixture[1]. Causality: Dropwise addition controls the exothermic release and prevents thermal degradation of the nitrothiazole core.
-
Reaction Monitoring: Stir the mixture at room temperature for 6 hours[1]. Monitor the conversion via Thin Layer Chromatography (TLC) until the aldehyde precursor is fully consumed.
-
Workup and Isolation: Quench the reaction with sodium thiosulfate to neutralize unreacted peroxides. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crystalline solid product[1].
Analytical Characterization and Protocols
To validate the purity of the synthesized compound and monitor its stability, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[6][7].
Protocol 2: RP-HPLC Purity Validation
Expert Rationale: The polar nature of the carboxylic acid group requires an acidic mobile phase to suppress ionization. By dropping the pH below the pKa of the carboxylate, the compound remains in its neutral, lipophilic state, which prevents peak tailing and improves retention on the C18 stationary phase[7].
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Prepare Mobile Phase B: 0.1% TFA in LC-MS grade acetonitrile.
-
Stationary Phase Selection: Equip the HPLC system with a Waters Symmetry C18 column (150 × 3.9 mm, 5 μm)[7].
-
Sample Preparation: Dissolve 1 mg of 5-nitrothiazole-2-carboxylic acid in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 μm PTFE syringe filter.
-
Gradient Elution Profile: Run a linear gradient from 90% Mobile Phase A to 0% Mobile Phase A over 10 minutes at a flow rate of 1.0 mL/min[7].
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Detection: Monitor the eluent using a Photodiode Array (PDA) detector set to 254 nm to capture the robust UV absorbance of the conjugated nitrothiazole chromophore.
Pharmacological Applications and Mechanistic Pathways
In drug development, 5-nitrothiazole-2-carboxylic acid derivatives are frequently employed as active-site-directed inhibitors and pyrophosphate mimics[3].
For example, in Hepatitis C Virus (HCV) research, related carboxylic acid derivatives bind to the NS5B polymerase active site[3]. The carboxylate moiety, working in tandem with the thiazole nitrogen, chelates the essential Mg²⁺ ions required for RNA elongation, effectively halting viral replication[3]. Furthermore, the nitro group serves a dual purpose: it lowers the pKa of the carboxylate to enhance chelation[3], and in antimicrobial applications, it undergoes intracellular reduction in anaerobic bacteria, generating reactive intermediates that critically damage cellular components and inhibit energy metabolism[1].
Fig 2: Pharmacological mechanism of action via active-site metal chelation and enzyme inhibition.
Conclusion
5-Nitrothiazole-2-carboxylic acid is a highly versatile building block whose physicochemical properties—specifically its precisely tuned lipophilicity and potent metal-chelating capabilities—make it indispensable in modern medicinal chemistry. By employing atom-economical synthetic routes and rigorous analytical validation, researchers can reliably leverage this scaffold to develop next-generation therapeutics.
References[1] Title: Buy 5-Nitrothiazole-2-carboxylic acid (EVT-3400990) | 39920-61-1 - EvitaChem
Source: evitachem.com URL: 1[5] Title: 5-Nitro-1,3-thiazole-2-carboxylic acid - CAS号39920-61-1 ... - 摩贝化学 Source: molbase.cn URL: 5[2] Title: Chemotherapeutic nitro-heterocycles. Derivatives of 5-nitrothiazole-2-carboxaldehyde and 5-nitrothiazole-2-carboxylic acid - ACS Publications Source: acs.org URL: 2[3] Title: 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 3[4] Title: US10570104B2 - Metabolically programmed metal chelators and uses thereof - Google Patents Source: google.com URL: 4[6] Title: US10570104B2 - Metabolically programmed metal chelators and uses thereof (Analytical Methods) - Google Patents Source: google.com URL: 6[7] Title: 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis | Journal of Medicinal Chemistry - ACS Publications (Analytical Methods) Source: acs.org URL: 7
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